# mitigating poor oral availability of PF-3758309 in animal studies

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Compound of Interest

Compound Name: PF-3758309 hydrochloride

Cat. No.: B1513135

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## **Technical Support Center: PF-3758309**

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the p21-activated kinase (PAK) inhibitor, PF-3758309.

## Frequently Asked Questions (FAQs)

Q1: We are observing low and variable efficacy of orally administered PF-3758309 in our animal studies. What could be the reason for this?

A1: Poor and variable oral bioavailability is a known issue with PF-3758309.[1][2] In preclinical studies, the oral bioavailability was moderate in rats (20%) and dogs (39-76%), but this did not translate to humans, where the bioavailability was approximately 1%.[1][2] The primary reasons for this poor oral availability are:

- Efflux Transporter Activity: PF-3758309 is a strong substrate for the P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) efflux transporters.[3] These transporters are present in the gastrointestinal tract and actively pump the compound out of cells and back into the intestinal lumen, thereby reducing its absorption into the systemic circulation.
- Poor Aqueous Solubility: PF-3758309 is insoluble in water, which can limit its dissolution in the gastrointestinal fluids and subsequent absorption.[4][5]



Q2: What are the recommended solvents and storage conditions for PF-3758309?

A2: PF-3758309 is insoluble in water.[4][5] Recommended solvents include DMSO (≥24.53 mg/mL) and ethanol (≥101.4 mg/mL with gentle warming and sonication).[4] For long-term storage, it is recommended to store the solid compound at -20°C.[4] Stock solutions in DMSO can be stored at -20°C for several months; however, for optimal results, it is advised to use freshly prepared solutions.[4]

Q3: What is the mechanism of action of PF-3758309?

A3: PF-3758309 is a potent, ATP-competitive inhibitor of p21-activated kinase 4 (PAK4).[5][6] It also shows activity against other PAK isoforms, including PAK1, PAK5, and PAK6.[7][8] By inhibiting PAK4, PF-3758309 disrupts key cellular processes involved in cancer progression, including cell proliferation, survival, cytoskeletal remodeling, and anchorage-independent growth.[6] One of the known downstream substrates of PAK4 that is inhibited by PF-3758309 is GEF-H1.[5][7]

## **Troubleshooting Guides**

Issue: Inconsistent tumor growth inhibition with oral administration of PF-3758309.



## Troubleshooting & Optimization

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Potential Cause	Troubleshooting Steps	
Poor and variable oral absorption due to efflux transporter activity (P-gp, BCRP).	1. Consider co-administration with a P-gp inhibitor: While not specifically documented for PF-3758309 in the provided literature, this is a common strategy to enhance the bioavailability of P-gp substrates. A pilot study with a well-characterized P-gp inhibitor could be designed.  2. Alternative route of administration: For preclinical studies where oral bioavailability is a confounding factor, consider intraperitoneal (IP) or subcutaneous (SC) administration to bypass first-pass metabolism and intestinal efflux. A formulation in 2% carboxymethyl cellulose has been used for IP administration.[9]	
Incomplete dissolution in the GI tract due to poor aqueous solubility.	1. Optimize the formulation: For oral gavage, consider formulating PF-3758309 in a vehicle that can improve its solubility and absorption. A common formulation for poorly soluble compounds is a mixture of DMSO, PEG300, Tween80, and saline. A suggested starting formulation could be 5% DMSO, 40% PEG300, 5% Tween80, and 50% saline.[5] Always ensure the final concentration of DMSO is well-tolerated by the animals. 2. Use of the dihydrochloride salt: The dihydrochloride salt of PF-3758309 is available and is soluble in water (56.35 mg/mL), which could significantly improve its dissolution. [10]	



High tumor P-gp expression leading to drug resistance.

1. Assess P-gp expression in your tumor model: If you are using a cell line with known high P-gp expression, the efficacy of PF-3758309 may be compromised.[3] 2. Consider a different tumor model: If P-gp expression is a likely cause of resistance, switching to a tumor model with lower P-gp expression may be beneficial for initial efficacy studies.

## **Quantitative Data Summary**

Table 1: In Vitro Potency of PF-3758309

Parameter	Value	Reference
PAK4 Kd	2.7 nM	[5][6]
PAK4 Ki	18.7 nM	[6][7]
GEF-H1 Phosphorylation IC50 (in cells)	1.3 nM	[5][7]
Anchorage-Independent Growth IC50 (HCT116)	0.24 nM	[11]
Anchorage-Independent Growth IC50 (Panel Average)	4.7 nM	[5][7]

Table 2: Oral Bioavailability of PF-3758309 in Different Species

Species	Oral Bioavailability (%)	Reference
Rat	20%	[1][2]
Dog	39-76%	[1][2]
Human	~1%	[1][2]

Table 3: In Vivo Tumor Growth Inhibition (TGI) in Xenograft Models



Tumor Model	Dose (mg/kg, p.o., BID)	TGI (%)	Reference
HCT116	7.5	64	[1][2]
HCT116	15	79	[1][2]
HCT116	20	97	[1][2]
A549	7.5-30	>70	[11]

## **Experimental Protocols**

## Key Experiment: In Vivo Antitumor Efficacy in a Human Tumor Xenograft Model (HCT116)

#### 1. Cell Culture:

- HCT116 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Cells are maintained in a humidified incubator at 37°C and 5% CO<sub>2</sub>.
- Cells are passaged upon reaching 80-90% confluency.

#### 2. Animal Model:

- Female athymic nude mice (6-8 weeks old) are used.
- All animal procedures should be performed in accordance with institutional guidelines.

#### 3. Tumor Implantation:

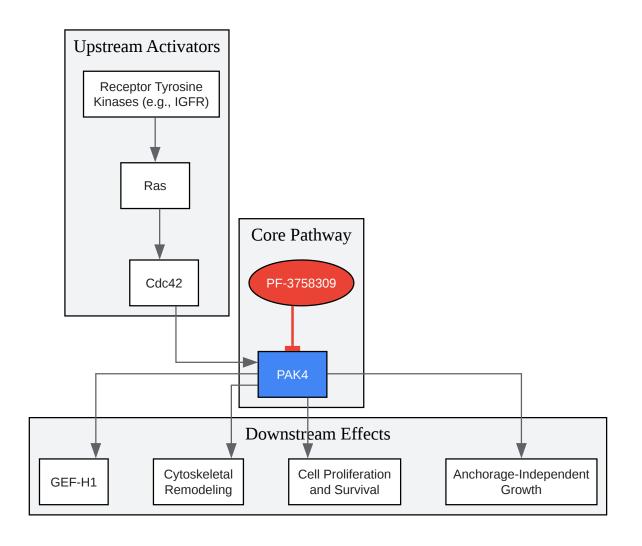
- HCT116 cells are harvested during the logarithmic growth phase and resuspended in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 2.5 x 10<sup>7</sup> cells/mL.[12]
- A volume of 0.1 mL of the cell suspension (containing 2.5 x 10<sup>6</sup> cells) is injected subcutaneously into the flank of each mouse.



- 4. Tumor Growth Monitoring and Treatment Initiation:
- Tumor growth is monitored by caliper measurements twice a week. Tumor volume is calculated using the formula: (Length x Width²)/2.
- When tumors reach a mean volume of approximately 100-150 mm<sup>3</sup>, mice are randomized into treatment and control groups.
- 5. Drug Formulation and Administration:
- PF-3758309 Formulation (for oral gavage):
  - For the water-insoluble form, a suspension can be prepared in a vehicle such as 2% carboxymethyl cellulose.[9]
  - Alternatively, a solution using the dihydrochloride salt in water can be prepared.[10]
  - A formulation in 5% DMSO, 40% PEG300, 5% Tween80, and 50% saline is another option for poorly soluble compounds.[5]
- Dosing: PF-3758309 is administered orally (p.o.) twice daily (BID) at doses ranging from 7.5 to 30 mg/kg.[11]
- Control Group: The control group receives the vehicle only.
- Treatment Duration: Treatment is continued for a period of 9 to 18 days.[11]
- 6. Efficacy Evaluation:
- Tumor volumes and body weights are measured throughout the study.
- The primary endpoint is tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.

## **Visualizations**

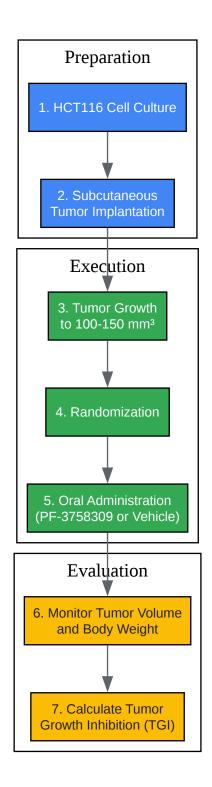




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Caption: Simplified signaling pathway of PAK4 and the inhibitory action of PF-3758309.

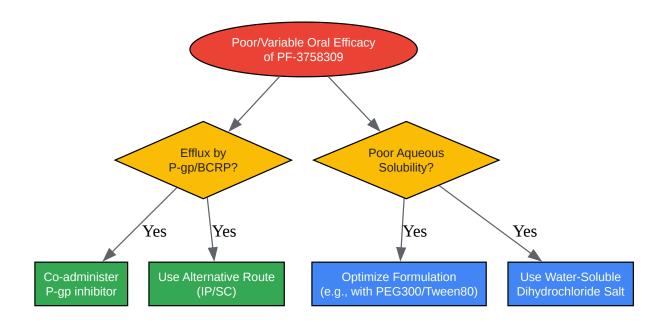




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Caption: Experimental workflow for an in vivo xenograft study with PF-3758309.





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Caption: Troubleshooting logic for mitigating poor oral availability of PF-3758309.

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